Product packaging for Glycyrrhizic Acid Monoammonium Salt(Cat. No.:CAS No. 53956-04-0)

Glycyrrhizic Acid Monoammonium Salt

Cat. No.: B1671928
CAS No.: 53956-04-0
M. Wt: 840.0 g/mol
InChI Key: ILRKKHJEINIICQ-OOFFSTKBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Triterpenoid (B12794562) Saponin (B1150181) Research

Ammonium (B1175870) glycyrrhizate belongs to the triterpenoid saponin class of natural compounds. farmaciajournal.comresearchgate.net Saponins (B1172615) are glycosides characterized by a sugar moiety linked to a triterpene or steroid aglycone. In the case of glycyrrhizic acid, the aglycone is glycyrrhetinic acid, and the sugar portion consists of two glucuronic acid molecules. mdpi.comresearchgate.net The structure of these molecules, featuring a hydrophilic sugar part and a hydrophobic aglycone part, gives them amphiphilic properties. mdpi.commdpi.com

Research on triterpenoid saponins is extensive due to their diverse biological activities. nsc.ru Glycyrrhizic acid, from which ammonium glycyrrhizate is derived, is one of the most studied compounds in this class. researchgate.netmdpi.com It is a major component of licorice root, constituting 2-24% of the dry weight depending on the source. nih.gov The scientific interest in ammonium glycyrrhizate and related compounds stems from the varied pharmacological properties attributed to the core glycyrrhizic acid structure. nih.govmdpi.com

Derivatives and Stereoisomeric Forms of Glycyrrhizic Acid as Research Subjects

The research landscape extends significantly beyond the parent compound to its various derivatives and stereoisomers, which are synthesized to explore and potentially enhance its inherent activities. nih.govbenthamdirect.com

Chemical Derivatives: The chemical modification of glycyrrhizic acid is a key area of research aimed at creating new bioactive compounds. nih.gov Scientists have synthesized a wide array of derivatives by altering the functional groups on the glycyrrhetinic acid backbone or the carbohydrate portion. These modifications include:

Esterification and Amidation: Creating esters and amides by reacting the carboxyl and hydroxyl groups with various bioactive molecules. nih.gov

Amino Acid Conjugates: Linking amino acids or their esters to the carbohydrate part of the glycyrrhizic acid molecule. mdpi.com

Heterocyclic Derivatives: Introducing heterocyclic moieties to the structure. benthamdirect.comnsc.ru

Glycosylation: Altering the sugar components or attaching different sugar units. nsc.ru

These synthetic efforts have produced libraries of new compounds for biological screening. benthamdirect.com For instance, research has focused on creating conjugates with amino acids, dipeptides, and amino sugars to investigate their potential as antiviral and immune-modulating agents. benthamdirect.com

Stereoisomeric Forms: Glycyrrhizic acid and its aglycone, glycyrrhetinic acid, exist as two primary stereoisomers: the 18α- (trans) and 18β- (cis) forms. ingentaconnect.comvkm.no The 18β-isomer is the predominant and more biologically active form found naturally in licorice root. researchgate.netrsc.org However, the 18α-isomer is also a subject of research, as the stereochemistry at the C-18 position significantly influences the molecule's three-dimensional shape and, consequently, its biological function. nih.govactascientific.com For example, the 18α-isomer of glycyrrhetinic acid has been found to be more active in certain anti-inflammatory studies compared to the 18β-form. nih.gov The two stereoisomers also exhibit different physicochemical properties; for instance, 18α-glycyrrhizic acid has higher water solubility and a lack of gel formation compared to its 18β counterpart. ingentaconnect.com

Interactive Data Table: Research on Glycyrrhizic Acid (GL) Derivatives

Derivative GroupModification TypeResearch FocusExample Compounds/FindingsCitations
Amino Acid ConjugatesAttachment of amino acid esters to the carbohydrate moiety.Antiviral activity against Dengue virus (DENV).GL-D-ValOMe, GL-TyrOMe, GL-PheOEt, and GL-LysOMe showed better antiviral activity than the parent GL. mdpi.com
Thiourea (B124793) DerivativesIntroduction of a thiourea group at the 4-C position of glycyrrhizin (B1671929).Anticancer activity.Derivatives showed activity against human leukemia (K562) and prostate cancer (DU-145) cell lines. mdpi.com
C-3 Aminoalkyl DerivativesModification at the C-3 position of the A ring of glycyrrhetinic acid.Antitumor activity.Activity varied with the length of the carbon chain, peaking at a chain length of 6 carbon atoms. mdpi.com
General ModificationsEsterification, amidation, glycosylation.Broad-spectrum antiviral research (HIV, SARS-CoV, Influenza).Potent inhibitors of various viruses were identified among the synthesized derivatives. nih.govbenthamdirect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H65NO16 B1671928 Glycyrrhizic Acid Monoammonium Salt CAS No. 53956-04-0

Properties

Key on ui mechanism of action

GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY.

CAS No.

53956-04-0

Molecular Formula

C42H65NO16

Molecular Weight

840.0 g/mol

IUPAC Name

azanium (2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

ILRKKHJEINIICQ-OOFFSTKBSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+]

Appearance

Solid powder

Color/Form

Crystals from glacial acetic acid
PLATES OR PRISMS FROM ACETIC ACID

melting_point

220 °C decomposes

Other CAS No.

53956-04-0

physical_description

Solid with intensely sweet taste;  [Merck Index] Crystalline plates or prisms;  [MSDSonline]

Purity

>95% (or refer to the Certificate of Analysis)

Related CAS

68083-53-4

shelf_life

>2 years if stored properly

solubility

Freely sol in hot water, alcohol;  practically insol in ether
SLIGHTLY SOL IN ETHER

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Glycyram;  18β-Glycyrrhizic acid monoammonium salt;  Ammonium glycyrrhizate;  Ammonium glycyrrhizinate;  Glycamil;  Glycymin;  Glycyron ammonium salt;  Glycyron monoammonium salt;  Glycyrram;  Glycyrrhizic acid ammonium salt;  Glycyrrhizic acid monoammonium salt;  Glycyrrhizin ammonium salt;  Glycyrrhizin monoammonium salt;  Magnasweet;  Monoammonium 18β-glycyrrhizinate;  Monoammonium glycyrrhizate;  Monoammonium glycyrrhizinate;  NSC 2800;  NSC 35348.

Origin of Product

United States

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms

Anti-inflammatory Actions and Immunomodulation

Ammonium (B1175870) glycyrrhizate exerts significant anti-inflammatory and immunomodulatory effects through its interaction with various biological pathways and molecular targets. patsnap.com It influences the production of signaling molecules, inhibits key inflammatory enzymes, regulates critical signaling pathways, and modulates the activity of various immune cells. patsnap.com

A key aspect of ammonium glycyrrhizate's anti-inflammatory activity is its ability to modulate the balance of pro-inflammatory and anti-inflammatory cytokines. Research shows that it can up-regulate the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. selleckchem.comnih.gov Conversely, it down-regulates the expression of pro-inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α). selleckchem.comnih.gov

In experimental models of acute lung injury, pretreatment with monoammonium glycyrrhizate (MAG) efficiently reduced the production of TNF-α and Interleukin-1β (IL-1β). medchemexpress.comresearchgate.net Studies on human dermal microvascular endothelial cells (HMEC-1) demonstrated that MAG suppresses TNF-α-induced production and secretion of chemokines such as IL-8, CXCL16, and CX3CL1 in a dose-dependent manner. cdnsciencepub.comnih.gov This modulation of the cytokine and chemokine profile is a critical mechanism for its ability to mitigate inflammatory responses. nih.gov

Table 1: Effects of Ammonium Glycyrrhizate on Key Cytokines and Chemokines
MediatorEffectExperimental ContextReference
Interleukin-10 (IL-10)UpregulationLung tissue of mice with acute lung injury selleckchem.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Downregulation/ReductionLung tissue of mice; TNF-α-induced HMEC-1 cells selleckchem.comnih.govmedchemexpress.comcdnsciencepub.com
Interleukin-1β (IL-1β)ReductionLPS-induced acute lung injury in mice medchemexpress.comresearchgate.net
Interleukin-8 (IL-8 / CXCL8)Suppression of mRNA expression and secretionTNF-α-induced HMEC-1 cells nih.gov
CXCL16Suppression of mRNA expression and secretionTNF-α-induced HMEC-1 cells nih.gov
CX3CL1Suppression of mRNA expression and secretionTNF-α-induced HMEC-1 cells nih.gov

Ammonium glycyrrhizate targets several enzymes that are crucial for the synthesis of pro-inflammatory mediators. One of its primary targets is Phospholipase A2 (PLA2), an enzyme that releases arachidonic acid from cell membranes, which is a precursor for prostaglandins (B1171923) and leukotrienes. patsnap.comselectbotanical.com By inhibiting PLA2, the compound effectively reduces the production of these inflammatory molecules. patsnap.comnih.govnih.gov

The compound also interacts with cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins. selectbotanical.com There are two main forms: COX-1, which is present in most tissues and maintains the normal stomach lining, and COX-2, which is primarily found at sites of inflammation. verywellhealth.comgoodrx.comyoutube.com Molecular docking studies have revealed that ammonium glycyrrhizate locates better in the binding pocket of the inducible COX-2 enzyme compared to the constitutive COX-1. nih.govnih.gov

Furthermore, these docking studies indicate a higher binding affinity for microsomal prostaglandin (B15479496) E synthase type-2 (mPGES-2) compared to microsomal prostaglandin E synthase type-1 (mPGES-1). nih.govnih.gov These enzymes are involved in the final step of prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov The ability to inhibit these key enzymes underscores its potential in controlling inflammatory processes. nih.govnih.gov

Table 2: Interaction of Ammonium Glycyrrhizate with Inflammatory Enzymes
EnzymeMechanism/InteractionSignificanceReference
Phospholipase A2 (PLA2)InhibitionReduces release of arachidonic acid, a precursor for prostaglandins and leukotrienes. patsnap.comselectbotanical.com
Cyclooxygenase-1 (COX-1)Lower binding affinity compared to COX-2.May contribute to a lower risk of gastrointestinal side effects. nih.govnih.gov
Cyclooxygenase-2 (COX-2)Higher binding affinity compared to COX-1.Inhibits the production of prostaglandins at inflammation sites. nih.govnih.gov
Microsomal Prostaglandin E Synthase-1 (mPGES-1)Lower binding affinity compared to mPGES-2.Contributes to the modulation of prostaglandin E2 synthesis. nih.gov
Microsomal Prostaglandin E Synthase-2 (mPGES-2)Higher binding affinity compared to mPGES-1.Potent inhibition of a key enzyme in prostaglandin E2 production. nih.gov

Ammonium glycyrrhizate modulates intracellular signaling pathways that regulate the expression of inflammatory genes. A prominent target is the Nuclear Factor-kappa B (NF-κB) pathway. patsnap.compatsnap.com NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com Ammonium glycyrrhizate has been shown to inhibit the activation and translocation of the NF-κB p65 subunit into the nucleus. medchemexpress.comcdnsciencepub.comnih.gov By preventing NF-κB from reaching the nucleus, it effectively blocks the transcription of inflammatory genes. patsnap.comresearchgate.net

In addition to its effects on NF-κB, monoammonium glycyrrhizate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov The Nrf2 pathway is a key regulator of cellular antioxidant responses, and its activation can help mitigate oxidative stress associated with inflammation. There is limited direct evidence in the provided sources regarding its interaction with STAT (Signal Transducer and Activator of Transcription) family proteins, although IL-10, which is upregulated by the compound, is known to signal through STAT3. nih.gov

The immunomodulatory properties of ammonium glycyrrhizate extend to its influence on various immune cells. It has been shown to enhance the function of Natural Killer (NK) cells and macrophages, which are crucial components of the innate immune system responsible for recognizing and eliminating pathogens. patsnap.com By boosting the activity of these cells, ammonium glycyrrhizate strengthens the body's initial defense mechanisms. patsnap.com

Furthermore, the compound influences adaptive immunity by modulating the balance of T-helper (Th) cell subsets, particularly Th1 and Th2 cells. patsnap.com This balance is critical for orchestrating appropriate immune responses. By modulating the production of cytokines associated with these subsets, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), it helps maintain immune homeostasis and prevent excessive or misdirected immune reactions. patsnap.com Glycyrrhizic acid has also been observed to promote M1 macrophage polarization, which is associated with host defense. nih.gov

The culmination of these molecular activities translates into a measurable reduction of inflammation in preclinical models. In a zymosan-induced peritonitis model in mice, a single injection of ammonium glycyrrhizate led to a marked decrease in the number of inflammatory infiltrates 24 hours after administration. nih.gov Similarly, in models of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with monoammonium glycyrrhizate significantly reduced the total number of leukocytes and the percentage of neutrophils in the bronchoalveolar lavage fluid. nih.govresearchgate.net This demonstrates the compound's ability to suppress the migration of inflammatory cells to the site of injury, a key feature of the inflammatory response.

Antiviral Properties and Mechanisms of Action

Ammonium glycyrrhizate and its parent compound, glycyrrhizic acid, exhibit potent antiviral activity against a variety of DNA and RNA viruses. patsnap.comselleckchem.comthegoodscentscompany.com The mechanisms of action are multifaceted and can target different stages of the viral life cycle. frontiersin.org

Key antiviral mechanisms include:

Inhibition of Viral Entry : The compound can interfere with the ability of viruses to penetrate host cells. patsnap.com For instance, diammonium glycyrrhizinate has been shown to bind to the receptor-binding domain (RBD) of the spike protein of several human coronaviruses, including SARS-CoV-2, thereby blocking the virus's entry into the cell. mdpi.com

Disruption of Viral Replication : It can inhibit the activity of essential viral enzymes, such as DNA polymerase and reverse transcriptase, which are necessary for viral replication. patsnap.com It may also interfere with the synthesis of viral proteins by affecting viral mRNA transcription. patsnap.com

Direct Inactivation of Viruses : Some studies suggest that glycyrrhizic acid can irreversibly inactivate virus particles. thegoodscentscompany.comfrontiersin.org

Enhancement of Host Immune Response : The compound can promote the production of interferons, which are crucial signaling proteins that activate immune cells and inhibit viral replication. patsnap.com

Ammonium glycyrrhizate has demonstrated activity against a broad spectrum of viruses, including Herpes Simplex Virus (HSV), Hepatitis B and C viruses (HBV, HCV), Human Immunodeficiency Virus (HIV), and various coronaviruses. patsnap.compatsnap.commdpi.com

Interference with Viral Entry to Host Cells

A primary mechanism of the antiviral action of ammonium glycyrrhizate derivatives is the inhibition of viral entry into host cells. This has been notably demonstrated against several human coronaviruses. Studies have shown that diammonium glycyrrhizinate can effectively reduce infections by human coronaviruses HCoV-OC43, HCoV-229E, and SARS-CoV-2, including its variants. nih.govresearchgate.net The compound is thought to exert this effect by directly binding to the receptor-binding domain (RBD) of the viral spike protein. nih.gov This interaction blocks the attachment of the spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into the cell. nih.gov Time-of-addition and pseudotype virus infection studies have confirmed that the compound's inhibitory action occurs at the virus entry stage. nih.govmdpi.com

This mechanism is not limited to coronaviruses. Glycyrrhizin (B1671929) has also been reported to inhibit the penetration of hepatitis A virus (HAV) into the plasma membrane of liver cells. nih.gov

Table 1: Research Findings on Interference with Viral Entry
CompoundVirusMechanism of ActionCell Line/Model
Diammonium GlycyrrhizinateHCoV-OC43, HCoV-229E, SARS-CoV-2 and variantsBinds to the spike protein's RBD, blocking its interaction with the ACE2 receptor. nih.govVero E6 cells, H460 cells, Huh7 cells nih.govmdpi.com
GlycyrrhizinHepatitis A Virus (HAV)Inhibits penetration of the virus into the plasma membrane. nih.govPLC/PRF/5 cells (hepatoma cell line) nih.gov
Glycyvir (Glycyrrhizin derivative)HIV-1 pseudovirusesInterferes with virus entry into the target cell. mdpi.comTZM-bl cells mdpi.com

Disruption of Viral Replication by Inhibiting Viral Enzymes

Beyond preventing viral entry, ammonium glycyrrhizate and its parent compound, glycyrrhizin, can disrupt the viral life cycle by inhibiting key viral enzymes essential for replication. Monoammonium glycyrrhizinate has been reported to inhibit viral enzymes such as DNA polymerase and reverse transcriptase. patsnap.com This enzymatic inhibition is a critical mechanism for its antiviral activity against a range of viruses, including human immunodeficiency virus (HIV). patsnap.com

Glycyrrhizin has been shown to inhibit the replication of various viruses, including HIV-1, by potentially reducing the activity of protein kinase C in Molt-4 cells. nih.gov Furthermore, studies on SARS-CoV-2 have suggested that glycyrrhizin can inhibit the virus's main protease (Mpro), an enzyme crucial for viral replication. nih.gov Research has also indicated that glycyrrhizin and its derivatives can inhibit the replication of porcine parvovirus (PPV) and porcine reproductive and respiratory syndrome virus (PRRSV). nih.gov

Table 2: Research Findings on Disruption of Viral Replication
CompoundVirusInhibited Enzyme/ProcessCell Line/Model
Monoammonium GlycyrrhizinateVarious viruses including HIVDNA polymerase, Reverse transcriptase patsnap.comIn vitro studies
GlycyrrhizinHIV-1Protein kinase C activity nih.govMolt-4 cells nih.gov
GlycyrrhizinSARS-CoV-2Main protease (Mpro) nih.govVero E6 cells nih.gov
Diammonium GlycyrrhizinatePorcine Parvovirus (PPV)Inhibits viral replication nih.govSwine testis (ST) cells nih.gov

Promotion of Interferon Production

In addition to directly targeting viral components, glycyrrhizin can modulate the host's immune response to viral infections. One key aspect of this immunomodulatory effect is the promotion of interferon (IFN) production. patsnap.comnih.gov Interferons are critical signaling proteins that play a central role in the innate immune response to viruses by inhibiting viral replication and activating other immune cells. patsnap.com

Studies have shown that glycyrrhizin can induce the production of interferon, which contributes to its antiviral efficacy, particularly in the context of HIV infection. nih.gov By enhancing the host's natural antiviral defenses, glycyrrhizin can help to control and clear viral infections. This immunomodulatory property complements its direct antiviral activities.

Antioxidant Mechanisms and Cellular Protection

Ammonium glycyrrhizate exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage induced by oxidative stress. These mechanisms involve direct scavenging of reactive oxygen species, modulation of cellular detoxification systems, and prevention of apoptosis and mitochondrial dysfunction.

Reactive Oxygen Species Scavenging Activity

Ammonium glycyrrhizate has been shown to act as a free radical scavenger. patsnap.comnih.gov It can directly neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. patsnap.com In vitro studies have demonstrated that ammonium glycyrrhizate can inhibit FeSO4-induced reactive oxygen radicals in a dose-dependent manner. nih.gov Its ability to scavenge free radicals and inhibit lipid peroxidation contributes to its hepatoprotective and skin-protecting effects. patsnap.com This antioxidant activity is crucial in mitigating the cellular damage caused by environmental stressors and pathological conditions that lead to increased ROS production. researchgate.net

Modulation of Cellular Detoxification Enzyme Systems

Ammonium glycyrrhizate and its related compounds can also exert their protective effects by modulating the activity of cellular detoxification enzymes. patsnap.com These enzyme systems are responsible for neutralizing and eliminating xenobiotics and harmful endogenous metabolites. altmedrev.comresearchgate.net Monoammonium glycyrrhizinate has been noted for its ability to modulate the activity of these detoxifying enzymes. patsnap.com For instance, certain glycyrrhizinate preparations have been found to mitigate intrahepatic inflammatory responses by activating the Nrf-2 pathway. nih.gov The Nrf-2 pathway is a key regulator of the expression of numerous antioxidant and detoxification enzymes, thereby enhancing the cell's capacity to handle oxidative stress.

Prevention of Apoptosis and Mitochondrial Dysfunction in Cell Lines

A significant aspect of the cellular protective effects of ammonium glycyrrhizate is its ability to prevent apoptosis (programmed cell death) and preserve mitochondrial function. In a study using the SH-SY5Y neuroblastoma cell line, ammonium glycyrrhizinate was able to prevent the cytotoxic effects and mitochondrial fragmentation induced by high glucose levels. mdpi.comresearchgate.netnih.gov It achieved this by preventing alterations in the mitochondrial membrane potential. nih.gov

Furthermore, in models of liver injury, compound ammonium glycyrrhizin has been shown to protect hepatocytes from apoptosis induced by lipopolysaccharide/florfenicol (B1672845). semanticscholar.org This protection is mediated through the mitochondria-mediated apoptosis pathway, where the compound helps to maintain mitochondrial integrity and function. semanticscholar.org It has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, as well as caspase-3 and caspase-9. semanticscholar.org

Table 3: Research Findings on Prevention of Apoptosis and Mitochondrial Dysfunction
CompoundCell LineInducing AgentObserved Protective Effects
Ammonium GlycyrrhizinateSH-SY5Y (neuroblastoma)High GlucosePrevents cytotoxic effect and mitochondrial fragmentation. mdpi.comresearchgate.netnih.gov Prevents alterations of mitochondrial membrane potential. nih.gov
Compound Ammonium GlycyrrhizinHepatocytesLipopolysaccharide/FlorfenicolInhibits apoptosis through the protection of mitochondria. semanticscholar.org
Ammonium GlycyrrhizinateAGS cells (gastric epithelial)Hydrogen Peroxide (H₂O₂)Blocks the expression of genes related to apoptotic cell death. nih.gov

Antineoplastic Mechanisms and Cellular Cytotoxicity

Ammonium glycyrrhizate, the ammonium salt of glycyrrhizic acid, has demonstrated a range of antineoplastic activities in preclinical studies. These effects are attributed to several distinct molecular mechanisms, including direct protein inhibition, interference with critical signaling pathways, induction of cytotoxicity in cancer cells, and suppression of cancer development in animal models.

Direct Inhibition of High-Mobility Group Box 1 (HMGB1) Protein

A significant mechanism underlying the anti-inflammatory and potential antineoplastic effects of ammonium glycyrrhizate is the direct inhibition of the High-Mobility Group Box 1 (HMGB1) protein. nih.gov HMGB1 is a nuclear protein that, when released into the extracellular space, functions as a pro-inflammatory cytokine and is implicated in various diseases, including cancer. nih.govmdpi.com

Glycyrrhizin, the core chemical entity of ammonium glycyrrhizate, has been shown to bind directly to the HMGB1 protein. nih.gov This binding interaction inhibits the chemoattractant and mitogenic activities of extracellular HMGB1. nih.gov Studies using NMR and fluorescence have indicated that glycyrrhizin interacts with two shallow concave surfaces on both HMG boxes of the protein. nih.gov By inhibiting HMGB1, glycyrrhizin can suppress the secretion of inflammatory cytokines such as TNF-α and IL-1β, which are often driven by HMGB1 signaling through receptors like TLR2, TLR4, and RAGE. nih.gov This inhibition of a key inflammatory mediator contributes to its potential role in cancer therapy, as chronic inflammation is a known driver of tumorigenesis. researchgate.netnih.govmdpi.com

Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

Another avenue of the antineoplastic action of ammonium glycyrrhizate involves the inhibition of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR is a protein found on the surface of cells that helps them grow and divide; it is often found at abnormally high levels in cancer cells, where its activation is important for tumor growth. drugs.com Inhibiting the tyrosine kinase domain of EGFR is a proven strategy in cancer therapy. drugs.comnih.govnih.gov

In silico molecular docking studies have been conducted to evaluate the interaction between ammonium glycyrrhizinate and EGFR tyrosine kinase. The results demonstrated favorable binding, with a binding energy of -11.03 kJ mol⁻¹ and a docking energy of -12.47 kJ mol⁻¹, forming five hydrogen bonds. researchgate.net This suggests that ammonium glycyrrhizinate can fit into the binding pocket of the enzyme, potentially inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation. researchgate.net

Cytotoxic Effects in Specific Carcinoma Cell Lines (e.g., HeLa)

Ammonium glycyrrhizate and its derivatives have been shown to exert direct cytotoxic effects on various cancer cell lines, with human cervical cancer (HeLa) cells being a notable example.

In one study, ammonium glycyrrhizinate demonstrated a cytotoxic effect on HeLa cells with an IC₅₀ value of 282.45 µg/ml. researchgate.net Further research has explored the underlying mechanisms, showing that glycyrrhizin exposure significantly reduces the viability of HeLa cells. nih.gov This is accompanied by an increase in nuclear condensation and DNA fragmentation in a dose-dependent manner, which are hallmarks of apoptosis (programmed cell death). nih.gov The pro-apoptotic mechanism involves the generation of intracellular reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. nih.gov Additionally, glycyrrhizin was found to induce cell cycle arrest at the G₀/G₁ phase in HeLa cells. nih.gov Other studies on glycyrrhetinic acid derivatives have also reported potent antiproliferative activity against HeLa cells, with IC₅₀ values as low as 11.4 µM. nih.gov

Table 1: Cytotoxic Activity of Ammonium Glycyrrhizate and Related Compounds on HeLa Cells
CompoundCell LineIC₅₀ ValueObserved Mechanisms
Ammonium GlycyrrhizinateHeLa282.45 µg/mlCytotoxicity
GlycyrrhizinHeLaNot specifiedInduction of apoptosis, ROS generation, mitochondrial depolarization, G₀/G₁ cell cycle arrest
Glycyrrhetinic Acid Derivative (Compound 3a)HeLa11.4 ± 0.2 µMInduction of apoptosis, S phase cell cycle arrest, inhibition of cell migration

Suppression of Chemically-Induced Carcinogenesis in Experimental Models

The chemopreventive potential of glycyrrhizic acid has been investigated in animal models of chemically-induced cancer. In a study using Wistar rats, glycyrrhizic acid was evaluated for its effects on 1,2-dimethylhydrazine (B38074) (DMH)-induced colon carcinogenesis. nih.gov

The results showed that supplementation with glycyrrhizic acid suppressed the development of precancerous lesions, specifically aberrant crypt foci (ACF) and mucin-depleted foci (MDF). nih.gov The mechanism for this suppression involved the regulation of multiple cellular processes. Glycyrrhizic acid was found to:

Suppress the immunostaining of markers for hyperproliferation (Ki-67), inflammation (NF-κB-p65, COX-2, iNOS), and angiogenesis (VEGF). nih.gov

Enhance the immunostaining of markers for apoptosis (p53, caspase-9, cleaved caspase-3) and cell-to-cell communication (connexin-43). nih.gov

Attenuate the level of the inflammatory cytokine TNF-α. nih.gov

These findings suggest that glycyrrhizic acid has strong chemopreventive potential against the initiation and promotion stages of colon carcinogenesis in this experimental model. nih.gov

Hepatoprotective Investigations and Metabolic Pathway Modulation

Cellular-Level Hepatoprotective Potencies in vitro

The protective effects of ammonium glycyrrhizate on liver cells have been extensively studied in in vitro models using hepatocytes subjected to various toxins. These studies consistently demonstrate its ability to mitigate cellular damage and preserve cell function.

In a model using primary chicken hepatocytes, injury was induced by lipopolysaccharide (LPS) and enrofloxacin (B1671348) (ENR). nih.gov Treatment with composite ammonium glycyrrhizin (CAG) was shown to be non-toxic to the cells and significantly counteracted the damage. nih.gov Specifically, CAG treatment led to a dose-dependent decrease in the release of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and improved cell viability. nih.gov The protective mechanism was linked to its antioxidative effects, including the scavenging of free radicals and balancing the cellular antioxidant system. nih.gov

Similar protective effects were observed in a model of LPS and florfenicol (FFC)-induced injury in hepatocytes. nih.govsci-hub.se Compound ammonium glycyrrhizin was found to alleviate the damaging effects by reducing the release of ALT and AST and decreasing hepatocyte apoptosis. nih.govsci-hub.se The underlying mechanism in this model was identified as the inhibition of the mitochondria-mediated apoptosis pathway. nih.gov This was evidenced by the downregulation of pro-apoptotic factors like caspase-3, caspase-9, and Bax, and the upregulation of the anti-apoptotic factor Bcl-2. nih.gov

Studies on normal human liver cells (LO2) have also confirmed these hepatoprotective effects. nih.gov In a model of acetaminophen-induced liver injury, both diammonium glycyrrhizinate and monoammonium glycyrrhizinate demonstrated protective effects, with the diammonium form showing a superior profile. nih.gov The compounds increased the cell survival rate in a concentration-dependent manner following toxic insult. nih.gov

Table 2: Summary of in vitro Hepatoprotective Effects of Ammonium Glycyrrhizate Formulations
Compound FormulationCell ModelInducing Agent(s)Key Protective OutcomesProposed Mechanism(s)
Composite Ammonium Glycyrrhizin (CAG)Primary Chicken HepatocytesLipopolysaccharide (LPS) / Enrofloxacin (ENR)Decreased ALT & AST release, improved cell viabilityAntioxidant activity, free-radical scavenging
Compound Ammonium Glycyrrhizin (CAG)HepatocytesLipopolysaccharide (LPS) / Florfenicol (FFC)Decreased ALT & AST release, reduced apoptosisInhibition of mitochondria-mediated apoptosis pathway
Monoammonium & Diammonium GlycyrrhizinateHuman LO2 Liver CellsAcetaminophen (APAP)Increased cell survival rateMetabolic pathway modulation, augmenting antioxidant components

Metabolic Pathway Analysis Mediating Liver Protection (e.g., augmentation of antioxidant components)

Ammonium glycyrrhizate and its related compounds have demonstrated significant hepatoprotective effects in preclinical studies, primarily through the enhancement of the liver's antioxidant capacity. Research indicates that these compounds can improve lipid metabolism and bolster the cellular defense system against oxidative stress.

In a study on laying hens, monoammonium glycyrrhizinate (MAG) supplementation was found to enhance antioxidant capabilities, as evidenced by an increased activity of total superoxide (B77818) dismutase (T-SOD), a key antioxidant enzyme. researcherslinks.com The treatment also led to a reduction in lipid deposition and hepatocyte apoptosis. researcherslinks.com Furthermore, studies have suggested that the liver-protective effects of glycyrrhizic acid, the parent compound, may be achieved through the inhibition of the protein Mrp2, leading to an increase in the content of the crucial antioxidant glutathione (B108866) (GSH) within liver cells. researcherslinks.com

Investigations into different salts of glycyrrhizinate have revealed nuances in their mechanisms. For instance, magnesium isoglycyrrhizinate has been shown to augment antioxidant components, suggesting a potential application in drug-induced liver injury. nih.gov Similarly, compound ammonium glycyrrhizin (CAG), which contains glycyrrhizin, has been shown to exert protective effects against liver injury induced by lipopolysaccharide/amoxicillin-clavulanate potassium by maintaining cellular antioxidant levels. oncotarget.com These findings collectively highlight the role of ammonium glycyrrhizate in mediating liver protection by augmenting endogenous antioxidant pathways and improving metabolic function. researcherslinks.com

Table 1: Effects of Monoammonium Glycyrrhizinate (MAG) on Liver Antioxidant Markers

Biomarker Effect of MAG Supplementation Reference
Total Superoxide Dismutase (T-SOD) Increased activity researcherslinks.com
Total Antioxidant Capacity (T-AOC) Slightly increased activity researcherslinks.com
Catalase (CAT) Slightly increased activity researcherslinks.com
Malondialdehyde (MDA) Reduced concentrations researcherslinks.com
Glutathione (GSH) Increased content (via Mrp2 inhibition) researcherslinks.com

Activation of Nrf-2 Pathway in Hepatic Contexts

A primary molecular mechanism underlying the hepatoprotective effects of ammonium glycyrrhizate is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org This pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.orgoup.com

Studies have shown that various forms of glycyrrhizinate, including monoammonium glycyrrhizinate (MONO) and diammonium glycyrrhizinate (DIAM), mitigate intrahepatic inflammatory responses by activating the Nrf2 pathway, which in turn strengthens liver cell membranes and improves hepatic function. nih.gov

Research on a combination product of monoammonium glycyrrhizinate and cysteine hydrochloride (MG-CH) further elucidates this mechanism. This combination was found to protect against acute liver injury by promoting the nuclear accumulation of Nrf2 and enhancing its transcriptional activity, leading to an improved expression of Nrf2-target genes. nih.gov Crucially, the activation of Nrf2 was found to be dependent on the monoammonium glycyrrhizinate component. nih.gov Blockade of the Nrf2 pathway abolished the protective anti-inflammatory effects of the compound combination. nih.gov This activation of the Keap1/Nrf2/ARE pathway is instrumental in regulating the expression of intracellular antioxidant proteins and initiating cytoprotective mechanisms. oup.com The anti-fibrotic effects of monoammonium glycyrrhizinate have also been linked to the up-regulation of the Nrf2/P62/Keap1 signaling cascade. nih.gov

Antinociceptive Effects and Pain Pathway Modulation in Preclinical Models

Ammonium glycyrrhizate (AG) has demonstrated significant and long-lasting antinociceptive effects in several preclinical models of pain. nih.govnih.gov A single administration of the compound has been shown to induce a strong pain-relieving effect that can last for 24 to 48 hours. nih.gov The underlying mechanism for these effects appears to be linked to its interaction with inflammatory pathways. Molecular docking studies have revealed that ammonium glycyrrhizate has a higher affinity for cyclooxygenase (COX)-2 compared to COX-1 and also binds to microsomal prostaglandin E synthase type-2. nih.govnih.gov This suggests that its ability to bind components of the COX/mPGEs pathway is a key contributor to its anti-inflammatory and antinociceptive properties. nih.govnih.gov

Modulation of Nociceptive Responses in Acetic Acid-Induced Writhing Tests

The acetic acid-induced writhing test is a standard model used to screen for analgesic activity, particularly against pain of peripheral origin. pharmacologydiscoveryservices.comnih.gov In this model, intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain. nih.gov Preclinical studies have confirmed that ammonium glycyrrhizinate effectively modulates this response. nih.gov Administration of ammonium glycyrrhizinate 24 hours prior to the acetic acid injection resulted in a strong antinociceptive effect, significantly reducing the number of writhes in mice. nih.govresearchgate.net This demonstrates the compound's ability to inhibit peripherally mediated nociceptive responses. nih.gov

Effects on Formalin-Induced Nociception

Table 2: Effect of Ammonium Glycyrrhizate (AG) on Formalin-Induced Nociception

Phase Description Effect of AG Reference
Early Phase (0-10 min) Direct stimulation of nociceptors (Neurogenic Pain) No significant modification nih.gov
Late Phase (15-40 min) Inflammatory response (Inflammatory Pain) Considerable decrease in nociceptive behavior nih.govresearchgate.net

Attenuation of Zymosan-Induced Hyperalgesia

Zymosan, a component of yeast cell walls, induces a localized inflammatory response and a state of hyperalgesia, which is a heightened sensitivity to pain. nih.gov Studies investigating the effects of ammonium glycyrrhizinate in this model have shown potent and long-lasting antihyperalgesic activity. A single administration of ammonium glycyrrhizinate resulted in a significant reduction of zymosan-induced hyperalgesia, with the effect lasting for up to 48 hours. nih.gov This demonstrates the compound's ability to increase the nociceptive threshold in the context of inflammatory pain. nih.govresearchgate.net

Cardioprotective Research in Experimental Models

Ammonium glycyrrhizate has been investigated for its potential cardioprotective effects in various experimental models of cardiac injury. In a model of doxorubicin-induced cardiomyopathy in rats, administration of ammonium glycyrrhizinate demonstrated a significant protective effect. nih.govresearchgate.net The treatment was effective in controlling serum lipid profiles, significantly decreasing triglyceride, cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels, while increasing high-density lipoprotein (HDL) levels. nih.govresearchgate.net Furthermore, it improved key hemodynamic parameters such as blood pressure, heart rate, and cardiac output. nih.gov The proposed mechanism for this cardioprotection involves boosting the endogenous antioxidant activity and restoring myocardial biomarkers. nih.gov

Table 3: Cardioprotective Effects of Ammonium Glycyrrhizate in Experimental Models

Experimental Model Key Findings Proposed Mechanism Reference
Doxorubicin-Induced Cardiomyopathy Improved hemodynamic parameters; Normalized lipid profile (↓TG, ↓Chol, ↓LDL, ↓VLDL, ↑HDL) Boosting endogenous antioxidant activity; Restoration of myocardial biomarkers nih.govresearchgate.netnih.gov
Isoproterenol-Induced Myocardial Ischemia Reduced J-point elevation and heart rate Inhibition of oxidative stress; Regulation of Ca2+ homeostasis dovepress.com
Adrenaline-Induced Myocarditis Reduced lipid peroxidation; Improved mitochondrial function Antioxidant and anti-inflammatory effects upsi.edu.my

Protection Against Myocardial Ischemic Injury in vivo and in vitro

Ammonium glycyrrhizate, also referred to as monoammonium glycyrrhizinate (MAG), has demonstrated significant cardioprotective effects against myocardial ischemic injury in both laboratory and live animal models. patsnap.comresearchgate.net In studies using a rat model of myocardial ischemia induced by isoproterenol, administration of MAG led to improved cardiac morphology and reduced tissue damage. patsnap.comresearchgate.netdoaj.org The protective effects are associated with the inhibition of oxidative stress, a key contributor to the pathophysiology of ischemic heart disease. patsnap.comdoaj.org

Research has shown that MAG decreases the generation of reactive oxygen species and enhances the activity of endogenous antioxidant enzymes. patsnap.comdoaj.org Specifically, it has been observed to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), while reducing the concentration of malondialdehyde (MDA), a marker of lipid peroxidation. patsnap.comdoaj.org Furthermore, MAG treatment has been associated with a reduction in the levels of cardiac injury markers such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). doaj.orgnih.gov Histological examination of the myocardium in treated subjects revealed significant improvements, with less evidence of edema, disordered myofilament arrangements, and mitochondrial damage compared to untreated groups. patsnap.com

Table 1: Effect of Ammonium Glycyrrhizate (MAG) on Biochemical and Cardiac Parameters in a Rat Model of Myocardial Ischemia

Parameter Observation in Ischemia Model Effect of MAG Treatment
Cardiac Morphology Disordered myofilaments, edema, mitochondrial swelling Improved cardiac morphology, reduced ultrastructural damage patsnap.com
Oxidative Stress Increased reactive oxygen species, increased MDA Inhibited oxidative stress, decreased ROS generation patsnap.comdoaj.org
Antioxidant Enzymes Decreased SOD and GSH activity Increased SOD and GSH activity doaj.org
Cardiac Injury Markers Increased CK and LDH levels Decreased CK and LDH levels nih.gov
Intracellular Ca2+ Increased concentration Decreased concentration patsnap.comdoaj.org

Regulation of Intracellular Calcium Homeostasis via L-Type Calcium Channels

The cardioprotective mechanism of ammonium glycyrrhizate is intrinsically linked to its ability to modulate intracellular calcium (Ca2+) levels. patsnap.com Dysregulation of calcium homeostasis is a critical factor in myocardial injury. patsnap.com Studies have revealed that ammonium glycyrrhizate exerts its effects by directly interacting with L-type calcium channels, which are crucial for calcium influx into cardiomyocytes. patsnap.comresearchgate.netdoaj.org

In isolated rat ventricular myocytes, exposure to MAG resulted in a concentration-dependent reduction in L-type calcium currents (ICa-L). researchgate.netdoaj.org This inhibitory effect was found to be consistent and time-dependent, with a semi-maximal prohibitive concentration (IC50) of 14 μM. researchgate.netdoaj.org Electrophysiological studies using the patch-clamp technique have further elucidated the molecular interactions. MAG was observed to shift the current-voltage (I-V) curve of ICa-L upwards and move the activation and inactivation curves of the channel to the left. researchgate.netdoaj.org By inhibiting the influx of calcium through these channels, MAG helps to prevent the intracellular calcium overload that contributes to cell death and cardiac dysfunction during ischemic events. patsnap.comnih.gov

Table 2: Electrophysiological Effects of Ammonium Glycyrrhizate (MAG) on L-Type Calcium Channels

Parameter Effect of MAG Significance
L-type Ca2+ Current (ICa-L) Concentration-dependent reduction researchgate.netdoaj.org Reduces Ca2+ influx into cardiomyocytes
Semi-maximal Prohibitive Conc. (IC50) 14 μM researchgate.netdoaj.org Quantifies the potency of ICa-L inhibition
Current-Voltage (I-V) Curve Shifted upwards researchgate.netdoaj.org Alters the voltage-dependence of the channel
Activation/Inactivation Curves Shifted to the left researchgate.netdoaj.org Modifies the gating properties of the channel

Studies on Diabetic Complications in Animal Models

Ammonium glycyrrhizate has been investigated for its potential to mitigate complications associated with diabetes, particularly diabetic neuropathy, which is a common and debilitating consequence of the disease. asiapharmaceutics.infomedchemexpress.com

Attenuation of Neuropathic Hyperalgesia in Streptozotocin-Induced Diabetic Mice

In animal models of type 1 diabetes induced by streptozotocin (B1681764) (STZ), a chemical toxic to pancreatic β-cells, a short-repeated treatment with ammonium glycyrrhizinate was found to effectively attenuate neuropathic hyperalgesia, a state of heightened sensitivity to pain. asiapharmaceutics.infomedchemexpress.comnih.gov Diabetic mice typically exhibit a decreased paw withdrawal latency in response to a thermal stimulus, indicative of hyperalgesia. asiapharmaceutics.info Administration of ammonium glycyrrhizinate resulted in a strong and significant increase in paw withdrawal latency, demonstrating an anti-hyperalgesic effect. asiapharmaceutics.info

Table 3: Effect of Ammonium Glycyrrhizinate (AG) on Neuropathic Hyperalgesia in STZ-Induced Diabetic Mice

Treatment Group Paw Withdrawal Latency Outcome
Streptozotocin (STZ)-Induced Diabetic Mice Decreased (Hyperalgesia) asiapharmaceutics.info Indicates neuropathic pain
STZ + Ammonium Glycyrrhizinate Significantly increased asiapharmaceutics.info Attenuation of hyperalgesia

Prevention of High Glucose-Induced Cytotoxic Effects in Neuronal Cell Lines (e.g., SH-SY5Y)

The neuroprotective effects of ammonium glycyrrhizinate have also been demonstrated at the cellular level. medchemexpress.comnih.gov In vitro studies using the human neuroblastoma cell line SH-SY5Y, a common model for studying neuronal function and disease, have shown that ammonium glycyrrhizinate can prevent the cytotoxic effects induced by high glucose concentrations, mimicking the hyperglycemic state of diabetes. asiapharmaceutics.infomedchemexpress.com

Exposure of SH-SY5Y cells to high glucose leads to increased cell death, apoptosis, and mitochondrial dysfunction, including mitochondrial fragmentation. asiapharmaceutics.infomedchemexpress.comnih.gov Treatment with ammonium glycyrrhizinate was able to counteract these detrimental effects. asiapharmaceutics.infomedchemexpress.com It was observed to prevent the cytotoxic impact of high glucose and inhibit mitochondrial fragmentation, thereby preserving neuronal cell integrity. medchemexpress.comnih.gov These findings suggest that ammonium glycyrrhizinate may help to ameliorate diabetic peripheral neuropathy by protecting neurons from the damaging effects of hyperglycemia. asiapharmaceutics.infomedchemexpress.com

Table 4: Protective Effects of Ammonium Glycyrrhizinate (AG) on High Glucose-Exposed SH-SY5Y Cells

Parameter Effect of High Glucose Effect of AG Treatment
Cell Viability Cytotoxic effect, increased cell death asiapharmaceutics.infonih.gov Prevents cytotoxic effect asiapharmaceutics.infomedchemexpress.com
Apoptosis Increased apoptosis Prevents apoptosis
Mitochondrial Morphology Mitochondrial fragmentation asiapharmaceutics.infonih.gov Prevents mitochondrial fragmentation asiapharmaceutics.infomedchemexpress.com

Anti-ulcer Activities

Ammonium glycyrrhizate is recognized for its anti-ulcer properties, which are attributed to a variety of protective mechanisms. nih.gov Research indicates that its anti-inflammatory and antioxidant activities play a significant role in its gastroprotective effects.

In an in vivo study using an indomethacin-induced ulcer model in rats, ammonium glycyrrhizinate demonstrated a 71.3% recovery rate. researchgate.net Another study showed that monoammonium glycyrrhizin alone provided 51% ulcer inhibition, which increased to 99% when combined with Aloe vera, suggesting a synergistic therapeutic effect. medchemexpress.com At the cellular level, ammonium glycyrrhizinate has been shown to protect gastric epithelial cells from damage induced by hydrogen peroxide (H₂O₂). asiapharmaceutics.info This protective effect is linked to its ability to act as a free radical scavenger. asiapharmaceutics.info Furthermore, gene expression profiling revealed that ammonium glycyrrhizinate can block the expression of genes associated with apoptotic cell death that are typically elevated in response to oxidative stress. asiapharmaceutics.info These multifaceted actions, including enhancing cellular integrity and scavenging free radicals, contribute to its efficacy in preventing and ameliorating gastric ulcers. patsnap.com

Table 5: Summary of Anti-Ulcer Activity of Ammonium Glycyrrhizinate

Study Model Key Findings Reference
Indomethacin-Induced Ulcer in Rats 71.3% recovery with ammonium glycyrrhizinate treatment. researchgate.net
Pharmacodynamic Study in Rats 51% ulcer inhibition with monoammonium glycyrrhizin alone; 99% inhibition when combined with Aloe vera. medchemexpress.com
H₂O₂-Induced Damage in Gastric Epithelial Cells Dramatically protects cells from damage; acts as a free radical scavenger; blocks expression of apoptosis-related genes. asiapharmaceutics.info

Metabolism and Biotransformation Pathways

Enzymatic Hydrolysis to Glycyrrhetic Acid as the Biologically Active Metabolite

Upon oral administration, ammonium (B1175870) glycyrrhizate, or glycyrrhizin (B1671929), is poorly absorbed in its original form. Its therapeutic effects are primarily attributed to its aglycone metabolite, glycyrrhetinic acid (GA). mdpi.com The conversion of glycyrrhizin to glycyrrhetinic acid is a critical activation step mediated by enzymes produced by intestinal microflora. researchgate.net

After administration, glycyrrhizin is hydrolyzed by β-glucuronidase enzymes from intestinal bacteria. researchgate.net This enzymatic reaction cleaves the two glucuronic acid molecules from the glycyrrhizin structure, releasing 18β-glycyrrhetinic acid, the principal active metabolite that is subsequently absorbed into the bloodstream. researchgate.net The pharmacological activities associated with licorice, such as anti-inflammatory and antiviral effects, are largely carried out by glycyrrhetinic acid. mdpi.comfrontiersin.org Studies using microbial fermentation have demonstrated the efficiency of this bioconversion. For instance, the filamentous fungus Aspergillus parasiticus, which produces β-glucuronidase, can achieve a conversion ratio of glycyrrhizic acid into 18-β-glycyrrhetinic acid as high as 95% under optimized conditions. nih.gov

ParameterValueSource
Primary Metabolite18β-glycyrrhetinic acid researchgate.net
Enzymeβ-glucuronidase researchgate.netnih.gov
Source of EnzymeIntestinal microbiota, Fungi researchgate.netnih.gov
Conversion Efficiency (Aspergillus parasiticus)95% nih.gov

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

Glycyrrhetinic acid, the active metabolite of ammonium glycyrrhizate, is a well-documented inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). selleckchem.comscbt.com This enzyme is responsible for the conversion of active cortisol to inactive cortisone (B1669442) in mineralocorticoid target tissues like the kidneys. researchgate.netwikipedia.org

By inhibiting 11β-HSD2, glycyrrhetinic acid allows cortisol to accumulate and bind to mineralocorticoid receptors, mimicking the effects of aldosterone. wikipedia.org This mechanism is responsible for the pseudoaldosteronism sometimes associated with high consumption of licorice. nih.gov Research has shown that in addition to being a competitive inhibitor of the enzyme's activity, chronic administration of high doses of glycyrrhizic acid can also suppress the mRNA and protein expression of 11β-HSD2 in vivo. nih.gov This dual action enhances the local concentration and activity of cortisol in tissues expressing the mineralocorticoid receptor. wikipedia.org

Enzyme InhibitedMetabolite ResponsibleMechanism of InhibitionPhysiological Effect
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)Glycyrrhetinic acidCompetitive inhibition and suppression of enzyme expressionIncreased local cortisol levels, potential for pseudoaldosteronism

Enterohepatic Circulation Dynamics

The pharmacokinetics of glycyrrhizin and its metabolite, glycyrrhetinic acid, are significantly influenced by enterohepatic circulation. nih.govnih.gov After absorption, glycyrrhetinic acid is metabolized in the liver and its conjugates are excreted into the bile. nih.gov Studies in rats have demonstrated that glycyrrhizin is predominantly secreted from the liver into the bile, with biliary excretion accounting for a substantial portion of the administered dose (80.6 ± 9.9%). nih.gov

Once in the intestine, these biliary metabolites can be re-hydrolyzed by gut bacteria back into absorbable glycyrrhetinic acid, which then re-enters the systemic circulation. This recycling process, known as enterohepatic circulation, leads to a prolonged half-life of the active compound and is responsible for the appearance of secondary peaks in plasma concentration profiles following administration. nih.gov This dynamic circulation contributes to the sustained therapeutic effects of the compound.

Pharmacokinetic ProcessDescriptionKey FindingsReference
Primary Excretion Route Secretion from the liver into the bile80.6 ± 9.9% of the administered dose is excreted in the bile in rats. nih.gov
Recycling Mechanism Hydrolysis of biliary metabolites by intestinal flora and reabsorption of glycyrrhetinic acid.Leads to secondary peaks in plasma concentration and a prolonged half-life. nih.gov
Overall Effect Sustained plasma levels of the active metabolite.The higher Area Under the Curve (AUC) and lower total body clearance (CLtot) in control rats compared to those with biliary fistulization confirm the effects of enterohepatic recycling. nih.gov

Microbial Conversion of Glycyrrhizin to Glycyrrhetinic Acid Monoglucuronide by β-Glucuronidase

Besides the complete hydrolysis to glycyrrhetinic acid, the biotransformation of glycyrrhizin can also yield an intermediate metabolite, 18β-glycyrrhetinic acid-3-O-β-D-glucuronide (GAMG). jst.go.jp This conversion is achieved through the selective hydrolysis of only the terminal glucuronic acid from the glycyrrhizin molecule. researchgate.net

This specific biotransformation is carried out by β-glucuronidase enzymes produced by certain human intestinal bacteria, such as Streptococcus LJ-22. jst.go.jp GAMG is of significant interest because it exhibits stronger pharmacological activities and is more readily absorbed through cell membranes than the parent glycyrrhizin due to its weaker polarity. researchgate.netasm.org Furthermore, GAMG is reported to have a much higher sweetness intensity than glycyrrhizin, making it a compound of commercial interest. researchgate.netnih.gov The challenge in its production lies in preventing the further hydrolysis of GAMG to glycyrrhetinic acid, which often occurs as a byproduct. asm.orgnih.gov

MetabolitePrecursorEnzymeMicrobial Source ExampleSignificance
Glycyrrhetinic Acid Monoglucuronide (GAMG)Glycyrrhizin (GL)β-GlucuronidaseStreptococcus LJ-22Stronger pharmacological activity and higher sweetness compared to GL.

Enhancement of Biotransformation Enzyme Activity by Inducers (e.g., Isoliquiritigenin)

The efficiency of the microbial conversion of glycyrrhizin to its metabolites can be enhanced by certain compounds that act as inducers or activators of the key biotransformation enzymes. One such compound is isoliquiritigenin (B1662430) (ISL), a flavonoid also found in licorice. researchgate.netnih.gov

Research has demonstrated that isoliquiritigenin can significantly increase the activity of β-glucuronidase, the enzyme responsible for the conversion of glycyrrhizin to GAMG. nih.gov In one study, the addition of ISL to a β-glucuronidase solution containing glycyrrhizin resulted in a 2.66-fold increase in enzyme activity. researchgate.netnih.gov ISL functions as an activator by reducing the Michaelis constant (Km) and the activation energy (Ea) of the enzyme's reaction with glycyrrhizin. nih.gov This enhancement of enzyme activity presents a feasible strategy for improving the industrial-scale production of GAMG through fermentation. researchgate.netnih.gov

Enzyme ActivatorTarget EnzymeEffect on Enzyme ActivityMechanism of Action
Isoliquiritigenin (ISL)β-Glucuronidase2.66-fold increase in activityReduces the Km and Ea of the enzyme reacting with glycyrrhizin

Advanced Formulation Science and Drug Delivery Systems Research

Development of Nanocarriers for Enhanced Bioactivity

Nanocarriers have emerged as a promising approach to improve the delivery of Ammonium (B1175870) glycyrrhizate. By encapsulating the compound within these nanosized vesicles, it is possible to enhance its solubility, stability, and ability to permeate biological barriers.

Niosomes are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants in an aqueous medium. uq.edu.aumdpi.com They are considered a stable and cost-effective alternative to liposomes. uq.edu.au Several studies have investigated the potential of niosomes for the delivery of Ammonium glycyrrhizate.

Research has demonstrated the successful preparation of Ammonium glycyrrhizate-loaded niosomes using various non-ionic surfactants such as Tween 85, Span 20, and Polysorbate 20, in combination with cholesterol. nih.govnih.gov These niosomes have been characterized for their physicochemical properties, including size, zeta potential, and entrapment efficiency. For instance, niosomes composed of Tween 85, Span 20, and cholesterol have been formulated to encapsulate Ammonium glycyrrhizate for the treatment of inflammatory-based diseases. nih.gov Another study focused on niosomes prepared with Polysorbate 20, cholesterol, and cholesteryl hemisuccinate, which were investigated for their anti-inflammatory properties in murine models. nih.gov The inclusion of cholesteryl hemisuccinate was intended to create pH-sensitive vesicles that could potentially enhance drug release at acidic pH environments. nih.gov

The thin-film hydration technique is a common method used for the preparation of these niosomes. bepls.comnih.gov This involves dissolving the surfactant and cholesterol in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous solution of Ammonium glycyrrhizinate to form the niosomal dispersion. bepls.com

Below is a table summarizing the physicochemical characteristics of different Ammonium glycyrrhizate-loaded niosome formulations from various studies.

Niosome CompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Tween 20/Cholesterol/CHEMS~200-300< 0.3-30 to -50> 9 nih.govdovepress.com
Bola-surfactant/Span 80/Cholesterol~400Not ReportedNot Reported~40 researchgate.net
Tween 85/Span 20/CholesterolNot ReportedNot ReportedNot ReportedNot Reported nih.gov

CHEMS: Cholesteryl hemisuccinate

Ultradeformable liposomes, also known as transfersomes, are highly elastic vesicles that are capable of squeezing through pores much smaller than their own diameter. nih.govjddtonline.info This deformability is attributed to the presence of an "edge activator," typically a single-chain surfactant, in the lipid bilayer. nih.gov This characteristic makes them particularly suitable for enhancing the transdermal delivery of drugs. nih.gov

Ammonium glycyrrhizate has been successfully incorporated into ultradeformable liposomes to improve its skin permeation. researchgate.netnih.gov These formulations typically consist of a phospholipid, such as phosphatidylcholine, and an edge activator like sodium cholate. researchgate.net The presence of the edge activator fluidizes the lipid bilayers, increasing the deformability of the vesicles. nih.govnih.gov Studies have shown that these ultradeformable vesicles can pass through the stratum corneum intact, facilitating the delivery of the encapsulated drug to deeper skin layers. researchgate.netnih.gov

Research has also explored the co-loading of Ammonium glycyrrhizate with other active compounds, such as Bergamot Essential Oil (BEO), into ultradeformable nanocarriers. nih.gov The co-encapsulation was found to enhance the physicochemical properties and the pharmacological effect of the resulting formulation. nih.govmdpi.com

The table below presents typical characteristics of Ammonium glycyrrhizate-loaded ultradeformable liposomes.

Formulation CompositionAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Phosphatidylcholine/Sodium Cholate~100-200< 0.2~ -30Not Reported researchgate.netnih.gov
Phosphatidylcholine/Sodium Cholate/BEO~150-250< 0.3~ -40> 60 nih.gov

BEO: Bergamot Essential Oil

The formation of nanocomplexes represents another strategy to improve the delivery of poorly soluble compounds. Research has shown that Ammonium glycyrrhizate, or its derivative glycyrrhizic acid, can form nanocomplexes with other therapeutic agents like curcumin (B1669340). researchgate.netnih.govnih.gov Curcumin, a polyphenol with various biological activities, suffers from low water solubility and bioavailability. mdpi.com

Studies have demonstrated that the formation of nanocomplexes with glycyrrhizic acid significantly enhances the aqueous solubility of curcumin. nih.govnih.gov These nanocomplexes are typically formed through methods like sonication of an amphiphilic glycyrrhizic acid solution with the hydrophobic curcumin. nih.govnih.gov The resulting nanosized complexes have shown enhanced intracellular uptake in cancer cells and macrophages, leading to improved anti-cancer and anti-inflammatory effects compared to free curcumin. nih.govnih.gov

The stability of these nanocomplexes has been investigated under various environmental conditions, including changes in pH, salt concentration, and temperature. researchgate.net The results indicated that while these factors can affect the stability, the nanocomplexes generally exhibit good stability against these environmental stressors. researchgate.net

Nanocomplex CompositionAverage Size (nm)Key FindingsReference
Glycyrrhizic Acid/Curcumin164.8 ± 51.7Greatly enhanced the solubility of curcumin in aqueous solution. nih.govnih.gov
Ammonium Glycyrrhizate/CurcuminNot ReportedIncreased curcumin solubility and physical stability of the nanocomplexes. researchgate.net

Permeation Enhancement Research in Topical Formulations

A significant challenge in the topical delivery of Ammonium glycyrrhizate is its limited ability to penetrate the stratum corneum, the outermost layer of the skin. unime.it Various nanocarrier systems have been investigated for their ability to enhance the permeation of this compound.

Ultradeformable liposomes have been shown to significantly improve the ex vivo permeation of Ammonium glycyrrhizate through the skin. kisti.re.kr Their flexible nature allows them to penetrate the skin barrier and deliver the drug to deeper layers. researchgate.netnih.gov Similarly, ethosomes, which are soft vesicles containing a high concentration of ethanol (B145695), have also been demonstrated to increase the in vitro percutaneous permeation of Ammonium glycyrrhizate through human skin. nih.gov The ethanol in these formulations is thought to fluidize the lipids of the stratum corneum, thereby facilitating drug penetration. nih.gov

Nanoemulsions have also been explored as vehicles for the transdermal delivery of glycyrrhizin (B1671929). scielo.br An optimized nanoemulsion formulation showed a significant increase in permeability parameters, such as steady-state flux and permeability coefficient, when compared to a conventional gel. scielo.br

Physicochemical and Serum Stability of Formulations

The stability of a drug delivery system is crucial for its therapeutic efficacy and shelf-life. The physicochemical and serum stability of Ammonium glycyrrhizate-loaded nanocarriers have been evaluated in several studies.

Niosomal formulations of Ammonium glycyrrhizate have demonstrated good long-term stability. nih.gov Stability studies, conducted by monitoring parameters such as average size, polydispersity index, and zeta potential over time at different storage temperatures, have shown that these niosomes can maintain their physicochemical properties for extended periods. dovepress.com Furthermore, these niosomes have been found to be stable in the presence of serum, which is an important consideration for in vivo applications. nih.govdovepress.com

Ultradeformable nanocarriers co-loaded with Ammonium glycyrrhizate and Bergamot Essential Oil have also shown suitable long-term stability and storability, with consistent mean size, surface charge, and size distribution over time. nih.gov The physicochemical stability of Ammonium glycyrrhizate and curcumin nanocomplexes has also been investigated, showing good stability under various environmental conditions. researchgate.netresearchgate.net

Release Kinetics Studies from Delivery Systems

Understanding the release kinetics of a drug from its delivery system is essential for predicting its in vivo performance. In vitro release studies of Ammonium glycyrrhizate from various nanocarriers have been conducted to evaluate its release profile.

The release of Ammonium glycyrrhizate from niosomes has been studied using dialysis membrane methods. dovepress.com These studies have shown a sustained release pattern, with an initial lag time followed by zero-order kinetics for a certain period. dovepress.com For instance, one study reported a lag time in the first 3 hours, followed by zero-order release until 8 hours of incubation. dovepress.com Another study on Bola-niosomes showed a rapid initial release within the first hour, which was attributed to the desorption of the drug adsorbed on the vesicle surface. researchgate.net

The release of Ammonium glycyrrhizate from ultradeformable nanocarriers has also been investigated. The co-delivery of Bergamot Essential Oil with Ammonium glycyrrhizate in these systems was found to improve the release profile kinetics of the latter. nih.gov Release studies of glycyrrhizic acid-curcumin nanocomplexes showed that a majority of the curcumin was released within 12 hours. nih.govnih.gov

The release kinetics of drugs from delivery systems can often be described by various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, which help in understanding the mechanism of drug release, such as diffusion, swelling, or erosion of the matrix. hilarispublisher.comuem.br

Analytical Methodologies and Quality Control in Research

Chromatographic Techniques for Quantitative Determination

Chromatography is a cornerstone of analytical chemistry, and several high-performance liquid chromatography (HPLC) based methods have been developed and validated for the precise determination of ammonium (B1175870) glycyrrhizate, often by quantifying its primary component, glycyrrhizic acid.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized and robust method for the quantitative analysis of glycyrrhizic acid. This technique offers high selectivity, precision, and accuracy. researchgate.net Various RP-HPLC methods have been developed, employing different stationary and mobile phases to achieve optimal separation from other components and impurities.

A common approach involves the use of a C18 column with a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). acs.org Detection is commonly performed using a UV detector, with the maximum absorbance for glycyrrhizic acid observed at approximately 251-256 nm. researchgate.netacs.org Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial and typically includes assessment of linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). acs.org For instance, one validated method demonstrated good linearity in the concentration range of 20 to 120 µg/mL with a correlation coefficient of 0.999. acs.org The LOD and LOQ for this method were found to be 0.704 µg/mL and 2.348 µg/mL, respectively, with a recovery of 99.67%, confirming the method's accuracy. acs.org

Table 1: Exemplary RP-HPLC Method Parameters for Glycyrrhizic Acid Analysis

Parameter Conditions
Column BDS C-18 (4.6 mm × 250 mm, 5 µm) acs.org
Mobile Phase Phosphate buffer and Acetonitrile (45:55 v/v) acs.org
Flow Rate 1 mL/min acs.org
Detection Wavelength 256 nm acs.org
Retention Time 2.26 minutes acs.org
Linearity Range 20 to 120 µg/mL acs.org
Correlation Coefficient 0.999 acs.org
LOD 0.704 µg/mL acs.org
LOQ 2.348 µg/mL acs.org
Accuracy (% Recovery) 99.67% acs.org

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Tandem Mass Spectrometry (UPLC-TOF-MS/MS) has been employed. This powerful technique allows for the simultaneous determination of glycyrrhizin (B1671929) and its primary metabolite, glycyrrhetic acid. nih.gov The rapid separation capabilities of UPLC combined with the high mass accuracy and resolution of TOF-MS enable comprehensive profiling of complex samples. nih.govresearchgate.net

In a typical UPLC-qTOF-MS/MS method, separation is achieved on a C18 column with a mobile phase gradient. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode using an electrospray ionization (ESI) source, which provides high selectivity and sensitivity for quantitative analysis. nih.govresearchgate.net This methodology has been validated for its accuracy, with recovery values often ranging from 99.4% to 102.8%. nih.gov The use of MS/MS allows for structural confirmation of the analytes based on their fragmentation patterns. researchgate.net

Table 2: UPLC-qTOF-MS/MS Method Parameters for Glycyrrhizin and Glycyrrhetic Acid Analysis

Parameter Conditions
Column Reverse phase C18 nih.gov
Mobile Phase Acetonitrile:2% acetic acid in water (75:25, v/v) nih.gov
Flow Rate 200 µL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Ion Polarity nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Accuracy (% Recovery) 99.4% to 102.8% nih.gov

Spectroscopic Methodologies (UV, ATR IR-Fourier)

Spectroscopic techniques are invaluable for the qualitative and quantitative analysis of ammonium glycyrrhizate, providing information on its electronic transitions and vibrational modes.

UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for the quantitative estimation of glycyrrhizin. isciii.es Glycyrrhizin exhibits a characteristic maximum absorbance (λmax) at approximately 254 nm in a solution of phosphate buffer (pH 6.8) and methanol (B129727) (70:30). isciii.es This method has been shown to obey Beer-Lambert's law in a concentration range of 4–24 μg/ml, making it suitable for routine analysis. isciii.es

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: ATR-FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of glycyrrhizic acid shows characteristic absorption peaks corresponding to its molecular structure. Key peaks include a broad band around 3431 cm⁻¹ for the O-H stretching of hydroxyl groups, a peak at 2953 cm⁻¹ for C-H stretching of methyl groups, and strong carbonyl (C=O) stretching peaks around 1731 cm⁻¹ and 1647 cm⁻¹. repligen.com Other notable peaks are observed for C-H bending of CH₂ and CH₃ groups, as well as vibrations associated with acetates, formates, and secondary cyclic alcohols. repligen.com This technique is particularly useful for the identification and quality control of raw materials by comparing the spectrum of a sample to that of a reference standard.

Table 3: Characteristic FTIR Peaks of Glycyrrhizic Acid

Wavenumber (cm⁻¹) Assignment
3431.36 Free OH stretching repligen.com
2953.45 C-CH₃ stretching repligen.com
1731.38 C=O stretching repligen.com
1647.21 C=O stretching repligen.com
1454.33 CH₂ bending repligen.com
1388.75 CH₃ bending repligen.com
1215.15 Acetates repligen.com
1172.72 Formates repligen.com
1052.90 Secondary cyclic alcohols repligen.com

Capillary Zone Electrophoresis for Glycyrrhizic Acid and Related Forms

Capillary zone electrophoresis (CZE) is a high-resolution separation technique that has been successfully applied to the analysis of glycyrrhizin and its related forms, including its aglycone, glycyrrhetic acid. repligen.comapexbt.com CZE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.

A developed CZE method allows for the separation and quantification of glycyrrhizin, β-glycyrrhetic acid, and its isomer α-glycyrrhetic acid in less than 3 minutes. apexbt.com This rapid separation is achieved using a fused silica (B1680970) capillary with a short effective length. The background electrolyte (BGE) typically consists of a pH 10.0 carbonate buffer, methanol, and ethylene (B1197577) glycol, containing β-cyclodextrin to aid in the separation of the isomers. apexbt.com Diode array detection is used for quantification, with measurements typically carried out at 254 nm. apexbt.com The method has demonstrated linearity over concentration ranges of 5–200 µg/mL for glycyrrhizin and 2.5–100 µg/mL for glycyrrhetic acid. isciii.es

Thin Layer Chromatography (TLC) in Biotransformation Studies

Thin-layer chromatography (TLC), particularly high-performance thin-layer chromatography (HPTLC), is a valuable tool for the qualitative and quantitative analysis of glycyrrhizic acid, and it can be employed in monitoring biotransformation processes. researchgate.net HPTLC offers the benefits of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

For the quantitative determination of glycyrrhizic acid, HPTLC methods have been developed and validated. biorlab.com A typical method involves spotting the sample on a pre-coated silica gel 60F254 plate, followed by development with a suitable mobile phase, such as chloroform, methanol, and formic acid (9:1:0.1, v/v/v). Densitometric analysis is then performed in absorbance mode at 254 nm to quantify the compound. Such methods have been validated for linearity, precision, and accuracy. For example, a validated HPTLC method for glycyrrhetic acid showed a linear relationship in the range of 200–1200 ng per spot. TLC is also useful in stability studies, as it can separate the parent compound from its degradation products under various stress conditions.

Quality Control Parameters for Raw Material and Formulations

The quality control of ammonium glycyrrhizate raw material and its formulations is governed by pharmacopoeial monographs, such as the European Pharmacopoeia (EP). These monographs specify a set of tests and acceptance criteria to ensure the identity, strength, quality, and purity of the substance.

Key quality control parameters for ammonium glycyrrhizate include:

Assay: The content of ammonium glycyrrhizate is determined by a suitable analytical method, typically potentiometry, with acceptance criteria usually in the range of 98.0-102.0% on an anhydrous basis.

Related Substances: The levels of impurities and related substances are strictly controlled. For example, the European Pharmacopoeia sets limits for 18α-glycyrrhizic acid (≤ 10.0%), Impurity A (≤ 5.0%), any other impurity (≤ 2.0%), and the sum of other impurities (≤ 7.0%). HPLC is the standard technique for determining the levels of these related substances.

Physicochemical Properties: Other parameters that are typically controlled include specific optical rotation, appearance of the solution, water content, sulfated ash, and heavy metals.

Table 4: Quality Control Parameters for Ammonium Glycyrrhizate (based on European Pharmacopoeia)

Parameter Specification
Assay (Potentiometry) 98.0-102.0 % (anhydrous substance)
Related Substances
18α-glycyrrhizic acid ≤ 10.0 %
Impurity A ≤ 5.0 %
Any other impurity ≤ 2.0 %
Sum of other impurities ≤ 7.0 %
Water ≤ 6% w/w
Sulphated Ash ≤ 0.2 % w/w
Heavy Metals ≤ 20 ppm

Molecular Interactions and Complexation Studies

Interaction with Cholesterol and Model Lipid Membranes

Ammonium (B1175870) glycyrrhizate has been shown to form a 1:1 molecular complex with cholesterol in 80% aqueous ethanol (B145695). urfu.ru The stability of this complex is attributed to the formation of hydrogen bonds and hydrophobic interactions. urfu.ru Specifically, intermolecular interaction occurs via a hydrogen bond between the carbonyl group of ammonium glycyrrhizate and the hydroxyl group of cholesterol (С=ОGC…Н–ОChol). urfu.ru This complexation is significant as it provides a model for the interaction of ammonium glycyrrhizate with cholesterol in cell membranes, which can influence various biological activities. urfu.ru

The stability constant of the ammonium glycyrrhizate-cholesterol complex has been calculated, providing a quantitative measure of the binding affinity.

Interaction of Ammonium Glycyrrhizate with Cholesterol
ComplexMolar RatioStability Constant (K) (mol/L)⁻¹Primary Interactions
Ammonium glycyrrhizate - Cholesterol1:1(1.6 ± 0.4) × 10⁵Hydrogen bonding, Hydrophobic contacts

The interaction of molecules with lipid membranes is often modulated by the presence of cholesterol, which can enhance the mechanical strength and reduce the permeability of the membrane. nih.gov The ability of ammonium glycyrrhizate to complex with cholesterol suggests a potential mechanism for its influence on membrane properties.

Formation of Molecular Complexes with Flavonoids (e.g., Rutin)

A novel 1:1 molecular complex between ammonium glycyrrhizate and the flavonoid glycoside rutin has been successfully formed in aqueous ethanol. urfu.ruresearchgate.net The formation of this stable complex is driven by both hydrogen bonds and hydrophobic interactions. urfu.ruresearchgate.net Spectroscopic studies, including UV and ATR IR-Fourier spectroscopy, have been employed to characterize this complexation. urfu.ruresearchgate.net The complexation of rutin with ammonium glycyrrhizate is of particular interest as it may enhance the bioavailability and membrane permeability of rutin, which is known for its low water solubility and limited membrane permeability. urfu.ru

The stability of this flavonoid complex has been quantitatively determined.

Formation of a Molecular Complex between Ammonium Glycyrrhizate and Rutin
ComplexMolar RatioStability Constant (K) (mol/L)⁻¹Primary Interactions
Ammonium glycyrrhizate - Rutin1:1(9.7 ± 0.2) × 10⁴Hydrogen bonding, Hydrophobic interactions

Interaction with Other Bioactive Compounds (e.g., Doxorubicin)

Ammonium glycyrrhizate has been investigated for its potential to mitigate the cardiotoxicity induced by the chemotherapeutic agent doxorubicin (B1662922). nih.govnih.gov Studies in animal models have shown that pre-treatment with ammonium glycyrrhizate can prevent doxorubicin-induced changes in hemodynamic parameters and lipid profiles. nih.govnih.gov This protective effect is attributed to the antioxidant activity of ammonium glycyrrhizate and its ability to restore myocardial biomarkers. nih.gov While these findings suggest a significant interaction between ammonium glycyrrhizate and the biological systems affected by doxorubicin, the direct formation of a molecular complex with doxorubicin has also been reported with related triterpene glycosides. researchgate.net The interaction with doxorubicin is complex and appears to involve the modulation of endogenous antioxidant systems. nih.gov

Modulation of Biomembrane Permeability and Elasticity

Glycyrrhizin (B1671929), the acidic form of ammonium glycyrrhizate, has been demonstrated to significantly alter the functional properties of biomembranes. nih.govmonash.edu Using human erythrocytes as a model system, studies have shown that glycyrrhizin can increase the permeability of cell membranes by approximately 60% even at micromolar concentrations. nih.govmonash.edu Concurrently, it causes a notable decrease in the elasticity modulus of these membranes, reducing their resistance to elastic deformation by an order of magnitude. nih.govmonash.edu These effects are thought to be mediated by either the incorporation of glycyrrhizin molecules into the lipid bilayer or the extraction of membrane cholesterol. monash.edu This modulation of membrane properties is a plausible mechanism for the enhanced bioavailability of certain drugs when co-administered with glycyrrhizin. nih.govmonash.edu

Effect of Glycyrrhizin on Biomembrane Properties
PropertyEffectMagnitude of Change
Membrane PermeabilityIncrease~60%
Membrane Elasticity ModulusDecreaseBy an order of magnitude

Molecular Docking Studies for Target Binding Affinity

Molecular docking studies have been instrumental in elucidating the potential molecular targets of ammonium glycyrrhizate and quantifying its binding affinity. These in silico investigations have revealed favorable interactions with several key enzymes involved in inflammation and cancer.

For instance, docking studies have shown that ammonium glycyrrhizate has a higher affinity for microsomal prostaglandin (B15479496) E synthase type-2 (mPGES-2) compared to type-1. nih.govresearchgate.net It also appears to bind more effectively to the cyclooxygenase (COX)-2 binding pocket than to COX-1. nih.govresearchgate.net In its interaction with mPGES-2, the polar groups of ammonium glycyrrhizate are involved in hydrogen bonds with key amino acid residues. nih.gov

Furthermore, molecular docking has been used to evaluate the anticancer potential of ammonium glycyrrhizate. It has been shown to dock with the EGFR tyrosine kinase, a target for cancer therapy, exhibiting significant binding and docking energies and forming multiple hydrogen bonds. saudijournals.comsaudijournals.com

Molecular Docking Parameters of Ammonium Glycyrrhizate with EGFR Tyrosine Kinase
ParameterValue
Binding Energy-11.03 kJ mol⁻¹
Docking Energy-12.47 kJ mol⁻¹
Number of Hydrogen BondsFive

These computational analyses provide a molecular basis for the observed pharmacological effects of ammonium glycyrrhizate and guide further investigation into its mechanisms of action. nih.govresearchgate.netsaudijournals.comsaudijournals.com

Extraction and Purification Methodologies

Hydrothermal Technology for Extraction Optimization

Hydrothermal technology presents a potent and environmentally friendly method for extracting bioactive compounds from plant materials. By utilizing water at elevated temperatures and pressures, this technique enhances the extraction efficiency of monoammonium glycyrrhizate from licorice root powder.

A study focused on optimizing this process using Response Surface Methodology (RSM) identified key parameters influencing the extraction rate. The investigation varied temperature, time, and operating pressure to determine the most effective conditions. The findings revealed that at a fixed pressure, an increase in temperature significantly boosted the extraction rate of monoammonium glycyrrhizate. ijcce.ac.ir However, temperatures exceeding 200°C and pressures above 2.5 MPa were found to diminish the extraction yield. ijcce.ac.ir

The optimal conditions for maximizing the extraction of monoammonium glycyrrhizate via hydrothermal technology were determined to be a temperature of 200°C, an extraction time of 30.29 minutes, and an operating pressure of 0.5 MPa. ijcce.ac.irijcce.ac.ircivilica.com Under these specific parameters, a high yield of 47.15 mg/g of monoammonium glycyrrhizate was achieved. ijcce.ac.irijcce.ac.ircivilica.com This research highlights the potential of hydrothermal extraction as an efficient method for producing ammonium (B1175870) glycyrrhizate for use in the food, medical, and pharmaceutical sectors. ijcce.ac.ir

Table 1: Optimal Parameters for Hydrothermal Extraction of Monoammonium Glycyrrhizate

Parameter Optimal Value Resulting Yield (mg/g)
Temperature 200°C 47.15
Time 30.29 minutes 47.15
Pressure 0.5 MPa 47.15

Microwave-Assisted Extraction Techniques

Microwave-Assisted Extraction (MAE) offers a rapid and efficient alternative to conventional extraction methods for obtaining glycyrrhizic acid, the precursor to ammonium glycyrrhizate, from licorice root. nih.gov This technique significantly reduces extraction time and solvent consumption. nih.gov

The efficiency of MAE is dependent on several experimental conditions. Research has been conducted to optimize these parameters, including microwave power, extraction time, solvent composition, and the ratio of liquid to solid material. Optimal recovery of glycyrrhizic acid was achieved with extraction times between 4 to 5 minutes. nih.gov The ideal solvent composition was found to be 50-60% (v/v) ethanol (B145695) with a 1-2% (v/v) ammonia concentration. nih.gov A liquid-to-solid ratio of 10:1 (ml/g) was also determined to be most effective. nih.gov

When compared to traditional methods such as Soxhlet extraction, heat reflux extraction, ultrasonic extraction, and extraction at room temperature, MAE demonstrated comparable recovery rates but in a substantially shorter time frame. nih.gov This makes MAE a more effective and novel method for the fast extraction of glycyrrhizic acid from licorice root. nih.gov

Table 2: Optimized Conditions for Microwave-Assisted Extraction of Glycyrrhizic Acid

Parameter Optimal Range/Value
Extraction Time 4-5 minutes
Ethanol Concentration 50-60% (v/v)
Ammonia Concentration 1-2% (v/v)
Liquid/Solid Ratio 10:1 (ml/g)

Isoelectric Focused Adsorptive Bubble Separation

Isoelectric Focused Adsorptive Bubble Separation is a technique used to enrich glycyrrhizic acid ammonium salt from licorice root extracts. nih.govnih.gov This method leverages the adsorption of the target compound at the liquid-gas interface of bubbles rising through a column. nih.govdoc-developpement-durable.org Nitrogen gas is typically passed through a glass frit at the bottom of a column containing the licorice extract to create bubbles. doc-developpement-durable.org As the bubbles ascend, the target compound adsorbs to their surface and is carried upwards into a collection vessel. nih.govdoc-developpement-durable.org

The efficiency of this enrichment process can be significantly enhanced by the use of foaming agents. Studies have investigated various agents, including β-lactoglobulin, bovine albumin, and soluble starch. nih.gov The results indicated that the choice of foaming agent greatly influences the enrichment ratio. The highest enrichment values, reaching up to 368.3 times the initial concentration, were obtained when using β-lactoglobulin as the foaming agent. nih.gov In contrast, the lowest enrichment (5.9 times) occurred in applications without any additive. nih.gov This demonstrates that while the technique is viable on its own, the enrichment of glycyrrhizic acid ammonium salt is more efficient in the presence of an appropriate foaming agent. nih.govnih.gov

Table 3: Enrichment Ratios of Glycyrrhizic Acid Ammonium Salt with Different Foaming Agents

Foaming Agent Enrichment Ratio
β-lactoglobulin 368.3 times
Bovine Albumin Data not specified
Soluble Starch Data not specified
Without Additive 5.9 times

Acid-Free Techniques for Glycyrrhetinic Acid Preparation

Glycyrrhetinic acid is the aglycone of glycyrrhizic acid and is often prepared through the hydrolysis of ammonium glycyrrhizinate. Traditional methods typically rely on the use of acids and toxic organic solvents. An innovative, environmentally friendly technique has been developed that uses subcritical water for this hydrolysis, completely avoiding the need for acids. nih.govresearchgate.net

In this method, subcritical water acts as both the reactant and the solvent. nih.govresearchgate.net The process involves heating ammonium glycyrrhizinate in distilled water within a sealed stainless steel reactor. researchgate.net A key advantage of this technique is that simply varying the temperature allows for control over the composition of the hydrolysis products. nih.govresearchgate.net This allows for the selective synthesis of glycyrrhetinic acid and its monoglycoside. nih.gov

This acid-free method is not only faster than conventional acid hydrolysis but is also more environmentally benign due to the elimination of expensive and toxic solvents. nih.govresearchgate.net The qualitative and quantitative composition of the resulting products can be determined using High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry and NMR spectroscopy. nih.govresearchgate.net This technique shows significant potential for developing inexpensive and sustainable technologies for producing plant-based pharmaceutical substances. nih.gov

Ammonification Crystallization for Purification

The final stages in the production of high-purity monoammonium glycyrrhizinate from crude licorice extracts involve ammonification and crystallization. patsnap.comfujiechemical.com After initial extraction and acid precipitation to obtain crude glycyrrhizic acid, the product is redissolved in an organic solvent, typically an ethanol-water solution. patsnap.comgoogle.com

Ammonia water is then added to this solution to adjust the pH to a specific value, such as 4.8, which converts the glycyrrhizic acid into its ammonium salt form (ammonification). patsnap.com This ammoniated solution may then undergo further purification steps like decolorization with activated carbon and ultrafiltration to remove impurities. patsnap.com

The final purification is achieved through crystallization. The purified ammoniated solution is cooled, often to around 20°C, and held for an extended period (e.g., 48 hours) to allow crystals of monoammonium glycyrrhizinate to form. google.com The resulting crystals are then separated, typically via filtration or centrifugation, and dried to yield the final high-purity product. google.comgoogle.com This process simplifies preparation by allowing direct production after ammonification without the need for a separate acidification crystallization step, leading to high purity and yield. patsnap.com

Emerging Research Directions in Ammonium Glycyrrhizinate Science

Integrated Omics Approaches in Mechanistic Elucidation (e.g., Cellular Metabolomics)

The intricate mechanisms of action of ammonium (B1175870) glycyrrhizinate and its related compounds are being increasingly unraveled through the application of integrated "omics" technologies. These high-throughput methods, such as metabolomics and transcriptomics, provide a global view of molecular changes within cells and organisms, offering novel insights into how these compounds exert their therapeutic effects.

Cellular metabolomics, in particular, has proven valuable in differentiating the hepatoprotective mechanisms of various glycyrrhizinate-based compounds. A recent study utilized an ultra-performance liquid chromatography-time of flight tandem mass spectrometry (UPLC-TOF-MS/MSe) platform to investigate the metabolic pathways affected by monoammonium glycyrrhizinate (MONO), diammonium glycyrrhizinate (DIAM), and magnesium isoglycyrrhizinate (MAGN) in normal human liver cells (LO2). nih.gov The findings revealed that while both DIAM and MAGN showed superior bioavailability and liver protection compared to MONO, their underlying mechanisms differed. nih.gov MAGN was found to augment antioxidant components, suggesting its suitability for drug-induced liver injury, whereas DIAM appeared more appropriate for conditions like non-alcoholic fatty liver disease and viral hepatitis. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts, has been integrated with metabolomics to understand how environmental factors affect the biosynthesis of active constituents in Glycyrrhiza uralensis, the plant source of glycyrrhizin (B1671929). nih.govfrontiersin.orgfrontiersin.org Research on the effects of different nitrogen forms showed that nitrate (B79036) and ammonium availability significantly alters the expression of genes involved in primary and secondary metabolism. nih.govfrontiersin.org These studies identified thousands of differentially expressed genes (DEGs) involved in flavonoid and triterpenoid (B12794562) biosynthesis pathways. frontiersin.org By correlating gene expression data with metabolite profiles, researchers can create putative biosynthesis networks, linking the upregulation of specific genes, such as those for UDP-glycosyltransferases, with the accumulation of flavonoid glycosides and triterpenoid saponins (B1172615). frontiersin.org This integrated approach provides a detailed molecular blueprint of how the production of glycyrrhizin and other bioactive compounds is regulated, paving the way for optimizing cultivation practices to enhance the yield of therapeutic molecules. nih.govfrontiersin.org

Table 1: Application of Omics Technologies in Glycyrrhizinate Research

Omics Technology Application Area Key Findings Reference
Cellular Metabolomics Hepatoprotection Differentiated the mechanisms of MONO, DIAM, and MAGN; MAGN boosts antioxidant pathways, while DIAM is suited for NAFLD and viral hepatitis. nih.gov
Transcriptomics & Metabolomics Biosynthesis Regulation Identified DEGs in flavonoid and triterpenoid pathways in response to nitrogen sources and salt stress. nih.govfrontiersin.org

| Integrated Analysis | Pathway Elucidation | Correlated gene expression with metabolite accumulation, identifying key regulatory genes (e.g., UGTs) in the biosynthesis of active compounds. | frontiersin.org |

Development of Novel Derivatives with Enhanced Bioactivity

The synthetic modification of glycyrrhizic acid and its aglycone, glycyrrhetinic acid, is a major focus of research aimed at developing novel derivatives with improved pharmacological properties. espublisher.comnih.govespublisher.com Chemical modifications are often targeted at specific locations on the triterpenoid structure to enhance bioactivity, reduce toxicity, and improve bioavailability. nih.govmdpi.com

A primary strategy involves the synthesis of ester and amide derivatives. espublisher.comespublisher.com For instance, various esters of glycyrrhetinic acid have been synthesized and shown to possess significant antiproliferative activity against HeLa cells. espublisher.comespublisher.com Similarly, a series of 18β-glycyrrhetinic acid derivatives, including esters and amides, demonstrated anti-inflammatory activity superior to the parent compound and even comparable to or higher than standard drugs like prednisolone (B192156) and indomethacin (B1671933), without causing detrimental effects on the gastrointestinal tract in rat models. researchgate.net The synthesis of these derivatives often involves methods like condensation reactions using coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC). nih.gov

Key sites for modification on the glycyrrhetinic acid molecule include the hydroxyl group at the C-3 position and the carboxyl group at the C-30 position. nih.gov Modifying these sites can alter the molecule's polarity and biological effectiveness. nih.gov Research has produced a wide array of derivatives with diverse biological activities:

Antiproliferative/Antitumor: Certain ester derivatives inhibit the growth of HeLa cancer cells by nearly 45%. espublisher.comespublisher.com

Anti-inflammatory: Synthesized derivatives have shown greater potency than the parent 18β-glycyrrhetinic acid and established anti-inflammatory drugs. researchgate.net

Antiviral and Antibacterial: Numerous derivatives have been synthesized and evaluated for their potential against various viruses (including coronaviruses, influenza, and HIV) and bacteria. nih.govmdpi.com For example, specific derivatives showed strong antifungal activity against Cryptococcus and antibacterial activity against Pseudomonas aeruginosa. mdpi.com

Anti-filarial: A study involving the semi-synthetic modification of glycyrrhetinic acid into 3-O-acyl and amide derivatives found that several compounds were more potent against Brugia malayi adult worms than the standard drug diethylcarbamazine. nih.gov

These synthetic transformations of natural compounds represent a critical area of bioorganic chemistry, aimed at unlocking the full therapeutic potential of the glycyrrhizinate scaffold. espublisher.comespublisher.com

Table 2: Examples of Novel Glycyrrhetinic Acid (GA) Derivatives and Enhanced Bioactivities

Derivative Class Modification Site Enhanced Bioactivity Research Finding Reference
Esters C-3 / C-30 Antiproliferative Inhibition of HeLa cell growth by 44.8%. espublisher.comespublisher.com
Amides/Esters C-3 / C-30 Anti-inflammatory Superior activity compared to prednisolone and indomethacin in rat models. researchgate.net
3-O-acyl Amides C-3 / C-30 Anti-filarial Reduced motility of Brugia malayi adult worms by up to 74%. nih.gov

| Heterocyclic Hybrids | C-3 / C-30 | Antibacterial/Antifungal | MIC of 2 μg/mL against Cryptococcus; MIC of 4 μg/mL against P. aeruginosa. | mdpi.com |

Advanced Computational Modeling for Target Identification and Drug Design

Advanced computational modeling, particularly molecular docking and in silico studies, has become an indispensable tool in ammonium glycyrrhizinate research. nih.gov These methods accelerate the process of drug discovery by predicting the interactions between glycyrrhizinate derivatives and specific biological targets at a molecular level, thus guiding the design of more potent and selective therapeutic agents. sarpublication.comresearchgate.net

Molecular docking studies are widely used to evaluate the binding affinities of novel derivatives against various protein targets implicated in disease. nih.goveurekaselect.com For example, the anti-colorectal cancer potential of 40 glycyrrhetinic acid derivatives was assessed against twelve cancer-related targets. nih.goveurekaselect.com This in silico screening identified four key targets—Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), Lactate (B86563) Dehydrogenase A (LDHA), and Thymidylate Synthase (TS)—with which several derivatives showed strong binding affinities. nih.goveurekaselect.comresearchgate.net Such studies can rapidly screen large libraries of compounds and prioritize the most promising candidates for further synthesis and biological testing.

Computational approaches are also crucial for elucidating mechanisms of action. The binding mode of glycyrrhizin to the COX-2 enzyme, a key mediator of inflammation and proliferation, was investigated using molecular docking, revealing a favorable binding energy of -7.7 kcal/mol and identifying key amino acid interactions. sarpublication.com In the context of infectious diseases, computational studies have highlighted the potential of glycyrrhizin and its derivatives to inhibit key proteins of viruses like SARS-CoV-2. researchgate.net Molecular docking and dynamics simulations showed that glycyrrhizin could stably bind to the active pockets of viral enzymes such as the main protease (Mpro) and papain-like protease (PLpro), suggesting a mechanism for its antiviral activity. mdpi.com

These computational tools not only help in identifying targets but also aid in the rational design of new derivatives. By understanding the structure-activity relationships and the specific molecular interactions required for high-affinity binding, chemists can design modifications to the glycyrrhetinic acid scaffold to optimize its interaction with a desired target. nih.govresearchgate.net For instance, after identifying active anti-filarial derivatives, molecular docking was used to assess their binding affinity on the trehalose-6-phosphate (B3052756) phosphatase (Bm-TPP) protein, providing a structural basis for their activity and informing future lead optimization. nih.gov

Table 3: Protein Targets for Glycyrrhetinic Acid Derivatives Identified via Computational Modeling

Disease Context Protein Target Modeling Technique Key Finding Reference
Colorectal Cancer EGFR, FAK, LDHA, TS Molecular Docking Identified derivatives with high binding affinities (pKd ≥ 9 or 10) for these targets. nih.goveurekaselect.comresearchgate.net
Viral Infections (SARS-CoV-2) Mpro, PLpro, Nucleocapsid Molecular Docking & Dynamics Glycyrrhizin showed stable binding to the active pockets of critical viral enzymes. mdpi.com
Inflammation/Proliferation COX-2 Molecular Docking Predicted good binding affinity, suggesting a mechanism for anti-proliferative activity. sarpublication.com

| Filariasis | Bm-TPP | Molecular Docking | Confirmed good interactions between active derivatives and the target protein. | nih.gov |

Cross-talk with Other Therapeutic Compounds at a Molecular Level

A significant area of emerging research is the investigation of how ammonium glycyrrhizinate and its related compounds interact with other therapeutic agents at a molecular level to produce synergistic effects. These combination therapies can enhance efficacy, broaden the spectrum of activity, and potentially reduce the required doses of conventional drugs.

One prominent example is the synergistic interaction with antibiotics. The combination of glycyrrhizin and the antibiotic norfloxacin (B1679917) has been shown to exhibit potent bactericidal activity against multidrug-resistant Staphylococcus aureus (MDRSA). mdpi.com The proposed molecular mechanism involves the enhancement of reactive oxygen species (ROS) production, which leads to severe oxidative stress, subsequent cell membrane damage, and DNA fragmentation, ultimately causing bacterial cell death. mdpi.com Similarly, 18β-glycyrrhetinic acid can enhance the effect of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by 32 to 64-fold. frontiersin.org

In the context of inflammatory diseases, glycyrrhizin demonstrates synergistic anti-inflammatory effects when combined with other drugs. When used with the β2-agonist salbutamol, it produces complementary anti-inflammatory actions, which are linked to the regulation of the NF-κB signaling pathway. frontiersin.org The combination of 18β-glycyrrhetinic acid with hydrocortisone (B1673445) also results in a synergistic anti-inflammatory effect, particularly in pulmonary inflammatory diseases. frontiersin.org

Furthermore, glycyrrhetinic acid has been found to work synergistically with chemotherapeutic agents. It can be combined with etoposide (B1684455) to enhance the inhibition of proliferation in triple-negative breast cancer cells. researchgate.net Glycyrrhizin itself can act as a drug carrier, forming complexes with other drugs and enhancing their therapeutic effect, sometimes allowing for a significant reduction in the required dose of the co-administered drug. nih.gov These interactions are often attributed to the ability of glycyrrhizin and its metabolites to modulate the activity of drug-metabolizing enzymes (like CYPs) and efflux transporters (such as P-glycoprotein and MRPs), which can alter the pharmacokinetics and pharmacodynamics of co-administered medications. researchgate.net

Table 4: Synergistic Interactions of Glycyrrhizin/Glycyrrhetinic Acid with Other Compounds

Co-administered Compound Therapeutic Area Molecular-Level Cross-talk/Mechanism Outcome Reference
Norfloxacin Antibacterial (MDRSA) Enhanced production of Reactive Oxygen Species (ROS), leading to oxidative stress and membrane damage. Potent bactericidal activity against resistant bacteria. mdpi.com
Salbutamol Anti-inflammatory (Asthma) Regulation of the NF-κB signaling pathway. Complementary anti-inflammatory effects. frontiersin.org
Etoposide Anticancer Not specified Synergistic inhibition of breast cancer cell proliferation. researchgate.net

| Hydrocortisone | Anti-inflammatory | Steroid-like action and inhibition of 11β-hydroxysteroid hydroxylase. | Synergistic effect in pulmonary inflammatory disease models. | frontiersin.org |

Preclinical Research in Complex Disease Models Beyond Single Pathways

Ammonium glycyrrhizinate is increasingly being investigated in preclinical models of complex, multifactorial diseases where its pleiotropic effects can address multiple pathological pathways simultaneously. This research moves beyond studying its effect on a single enzyme or receptor to understanding its impact on the intricate network of dysregulated processes that characterize chronic diseases.

In the field of metabolic disease, ammonium glycyrrhizinate has been studied in models of diabetic peripheral neuropathy, a major complication of diabetes involving neuronal damage and mitochondrial dysfunction. nih.govsemanticscholar.org In an in vitro model using neuroblastoma cells exposed to high glucose, ammonium glycyrrhizinate was able to prevent cytotoxicity and mitochondrial fragmentation. nih.gov This protective effect was validated in an in vivo model, where treatment with ammonium glycyrrhizinate attenuated neuropathic hyperalgesia in streptozotocin-induced diabetic mice, demonstrating its potential to counteract the complex effects of hyperglycemia on the nervous system. nih.govsemanticscholar.org

Cardiovascular research has explored the use of ammonium glycyrrhizinate in a rat model of doxorubicin-induced cardiomyopathy, a complex condition characterized by myocardial damage, inflammation, and altered hemodynamics. nih.gov Administration of doxorubicin (B1662922) led to significant negative changes in hemodynamic parameters (blood pressure, heart rate) and lipid profiles. nih.gov Treatment with ammonium glycyrrhizinate significantly mitigated these effects, improving cardiac output and normalizing lipid levels by decreasing triglycerides, cholesterol, and LDL while increasing HDL. nih.gov Histopathological analysis showed that the compound reduced the degree of edema, necrosis, and inflammation in the heart tissue, suggesting a multi-pronged cardioprotective mechanism. nih.gov

Furthermore, the compound's potential has been evaluated in models of systemic inflammatory conditions like sepsis. ukrjnd.com.ua In a murine model of experimental endotoxemia, ammonium glycyrrhizinate demonstrated protective effects, highlighting its ability to modulate the widespread inflammatory cascade that characterizes this life-threatening condition. ukrjnd.com.ua Similarly, diammonium glycyrrhizinate was shown to ameliorate obesity in mice by modulating the gut microbiota and related bile acid signaling pathways, impacting metabolism, insulin (B600854) sensitivity, and hepatic steatosis—all hallmarks of a complex metabolic disorder. nih.gov These studies underscore the value of ammonium glycyrrhizinate in treating complex diseases where targeting a single pathway is often insufficient.

Table 5: Preclinical Efficacy of Ammonium Glycyrrhizinate in Complex Disease Models

Disease Model Animal Key Pathologies Addressed Observed Effects of Ammonium Glycyrrhizinate Reference
Diabetic Peripheral Neuropathy Streptozotocin-induced diabetic mice Hyperglycemia-induced neurotoxicity, mitochondrial dysfunction, neuropathic pain. Prevented cytotoxicity and mitochondrial fragmentation; attenuated hyperalgesia. nih.govsemanticscholar.org
Doxorubicin-Induced Cardiomyopathy Albino rats Altered hemodynamics, dyslipidemia, myocardial necrosis and inflammation. Improved blood pressure and cardiac output; normalized lipid profile; reduced cardiac tissue damage. nih.gov
Obesity/Metabolic Syndrome High-fat diet-induced obese mice Gut dysbiosis, altered bile acid signaling, insulin resistance, hepatic steatosis. Modulated gut microbiota, improved insulin sensitivity, reduced weight gain and liver fat. nih.gov

| Endotoxemia/Sepsis | Lipopolysaccharide-induced endotoxemia in mice | Systemic inflammation, immune cell death, genotoxic stress. | Showed protective effects against inflammation and cellular damage. | ukrjnd.com.ua |

Q & A

Basic Research Questions

Q. What standardized analytical methods are used to determine the purity and isomer composition of ammonium glycyrrhizate?

  • Methodological Answer : Pharmacopeial standards (e.g., USP, EP) require high-performance liquid chromatography (HPLC) to quantify the ratio of 18α- and 18β-glycyrrhizate isomers, which must fall within 78–102% of the anhydrous basis. UV spectroscopy is used to validate purity (>95%), with specific absorption bands for glycyrrhizic acid derivatives. Isotopic labeling and nuclear magnetic resonance (NMR) can further resolve structural ambiguities in glycosidic bond configurations .

Q. How is the formation of molecular complexes involving ammonium glycyrrhizate experimentally confirmed?

  • Methodological Answer : UV-Vis spectroscopy and isomolar series analysis are employed to identify stoichiometric ratios (e.g., 1:1 for GC-rutin complexes). Hypsochromic shifts in absorption maxima (e.g., 258 nm → 252 nm) indicate intermolecular interactions. Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy detects hydrogen bonding via low-frequency shifts in O–H stretching vibrations (e.g., 3415 cm⁻¹ → 3284 cm⁻¹). Stability constants (e.g., K=9.7×104(mol/L)1K = 9.7 \times 10^4 \, \text{(mol/L)}^{-1}) are calculated using Babko’s method .

Q. What in vitro assays are used to evaluate the antioxidant activity of ammonium glycyrrhizate complexes?

  • Methodological Answer : The Photochem analyzer quantifies lipid-soluble (ACL) and water-soluble (ACW) antioxidant capacities using trolox equivalents. For example, a GC-rutin complex (49.5 mg/L in 70% ethanol) yields ACW = 161.2 nM and ACL = 157.3 nM. Discrepancies between ACW (↑7.31%) and ACL (↓2.73%) highlight the need to standardize solvent systems and differentiate between hydrophilic vs. lipophilic radical scavenging pathways .

Advanced Research Questions

Q. How do stability constants and molecular interactions differ between ammonium glycyrrhizate complexes with flavonoids (e.g., rutin vs. quercetin)?

  • Methodological Answer : Comparative studies using isomolar series and IR spectroscopy reveal that GC forms a 1:1 complex with rutin via hydrogen bonds (C=O...H–O) and hydrophobic interactions, whereas a 1:2 ratio is observed with quercetin. Stability constants (103105(mol/L)110^3–10^5 \, \text{(mol/L)}^{-1}) vary based on flavonoid polarity and steric effects. Molecular docking simulations can further predict binding affinities .

Q. How can contradictory data on glycosidic bond configurations in pharmacopeial monographs be resolved?

  • Methodological Answer : Advanced solid-state NMR detects intra-/intermolecular 1H14N^1\text{H}-^{14}\text{N} correlations to revise α-configuration assignments to β-configurations in glycosidic bonds. X-ray crystallography and isotopic labeling validate these findings, necessitating updates to USP/EP monographs to align with structural reality .

Q. What experimental strategies address discrepancies in antioxidant activity measurements for glycyrrhizate complexes?

  • Methodological Answer : Normalize results to solvent polarity (e.g., 70% ethanol vs. aqueous buffers) and control for auto-oxidation artifacts. Use electron paramagnetic resonance (EPR) to quantify radical quenching kinetics (e.g., DPPH, ABTS assays) alongside Photochem data. Multivariate analysis (e.g., PCA) identifies confounding variables like trace metal ions .

Q. How is the genotoxic potential of ammonium glycyrrhizate assessed in preclinical studies?

  • Methodological Answer : Follow OECD guidelines using bacterial reverse mutation (Ames test), mammalian cytogenetics (micronucleus assay), and dominant lethal tests. For example, ammonium glycyrrhizate shows no genotoxicity in Ames tests at ≤5 mg/plate. Dose-dependent skeletal variations in reproductive toxicity studies (238.8–679.9 mg/kg/day) require teratogenicity screening in zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyrrhizic Acid Monoammonium Salt
Reactant of Route 2
Glycyrrhizic Acid Monoammonium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.